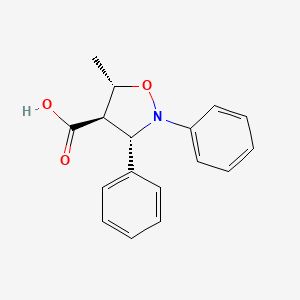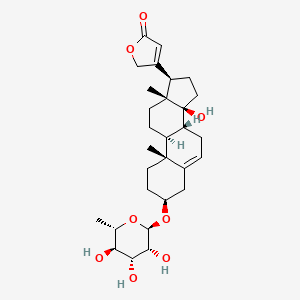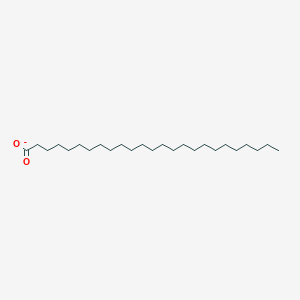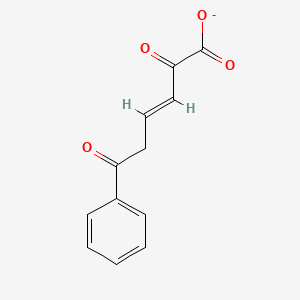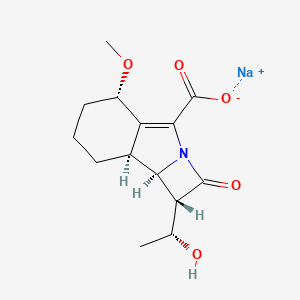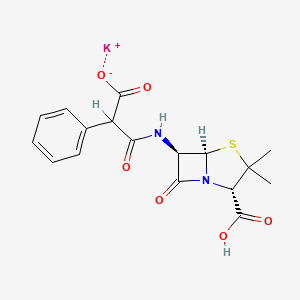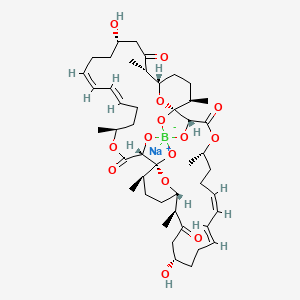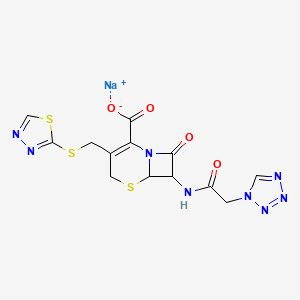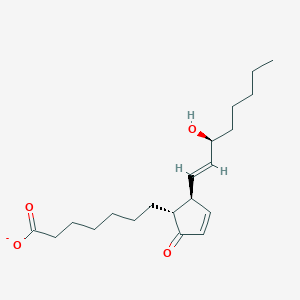
prostaglandin A1(1-)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Prostaglandin A1(1-) is conjugate base of prostaglandin A1. It has a role as a human metabolite. It is a conjugate base of a prostaglandin A1.
Aplicaciones Científicas De Investigación
Neuroprotective Effects
- PGA1 demonstrates significant neuroprotective potential in rodent models of focal cerebral ischemia, reducing infarction volume and improving motor function post-ischemia (Zhang et al., 2005).
- In rat models of permanent focal cerebral ischemia, PGA1 is associated with inhibition of nuclear factor‐κB and up‐regulation of peroxisome proliferator‐activated receptor‐γ, contributing to its neuroprotective effects (Zhang et al., 2008).
Impact on Inflammation
- Prostaglandins, including PGA1, play a dual role in promoting and resolving inflammation, with potential clinical relevance for various diseases such as atherosclerosis and aneurysm (Ricciotti & FitzGerald, 2011).
- They modulate key aspects of immunity, impacting the progression of inflammation and cancer (Harris et al., 2002).
Cardiovascular Applications
- PGA1 has shown inhibitory effects on apoptosis in rat cardiac microvascular endothelial cells, mediated by NF-kappaB activity (He et al., 2002).
Reproductive System
- Prostaglandins, including PGA1, impact various aspects of reproductive processes in both humans and animals (Weems et al., 2006).
Ophthalmological Research
- Research on prostaglandin analogs like PGA1 has been instrumental in treating glaucoma by reducing intraocular pressure (Doucette & Walter, 2017).
General Pharmacological Effects
- PGA1 and other prostaglandins exhibit a range of pharmacological effects, including potential therapeutic applications in asthma and peripheral vascular disease (Karim & Hillier, 2012).
Propiedades
Nombre del producto |
prostaglandin A1(1-) |
|---|---|
Fórmula molecular |
C20H31O4- |
Peso molecular |
335.5 g/mol |
Nombre IUPAC |
7-[(1R,2S)-2-[(E,3S)-3-hydroxyoct-1-enyl]-5-oxocyclopent-3-en-1-yl]heptanoate |
InChI |
InChI=1S/C20H32O4/c1-2-3-6-9-17(21)14-12-16-13-15-19(22)18(16)10-7-4-5-8-11-20(23)24/h12-18,21H,2-11H2,1H3,(H,23,24)/p-1/b14-12+/t16-,17-,18+/m0/s1 |
Clave InChI |
BGKHCLZFGPIKKU-LDDQNKHRSA-M |
SMILES isomérico |
CCCCC[C@@H](/C=C/[C@H]1C=CC(=O)[C@@H]1CCCCCCC(=O)[O-])O |
SMILES canónico |
CCCCCC(C=CC1C=CC(=O)C1CCCCCCC(=O)[O-])O |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



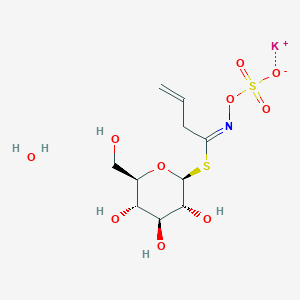

![(5R)-3-[3-fluoro-4-(1-oxidotetrahydro-2H-thiopyran-4-yl)phenyl]-2-oxo-1,3-oxazolidine-5-carboxamide](/img/structure/B1260902.png)
